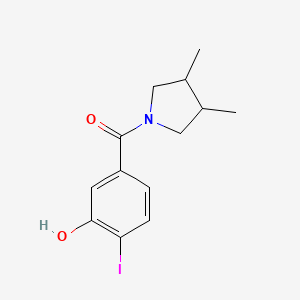![molecular formula C14H17FN2O3 B6631949 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a non-steroidal anti-inflammatory drug that inhibits the activity of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Mechanism of Action
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor works by inhibiting the activity of the 5-lipoxygenase-activating protein (2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid), which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation that are involved in the pathogenesis of various inflammatory conditions. By inhibiting the activity of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid, the 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor reduces the production of leukotrienes and thus alleviates the symptoms associated with these conditions.
Biochemical and Physiological Effects
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor has been shown to have several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent mediators of inflammation, and thus alleviates the symptoms associated with various inflammatory conditions. It also reduces the recruitment of inflammatory cells to the site of inflammation and inhibits the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid, which makes it a useful tool for studying the role of leukotrienes in various inflammatory conditions. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on the 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor. One area of interest is the development of more potent and selective inhibitors of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid, which could have improved therapeutic efficacy. Another area of interest is the investigation of the role of leukotrienes in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the safety and efficacy of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitors in humans, which could lead to their eventual use as therapeutic agents.
Synthesis Methods
The synthesis of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-fluoropyridine-2-carboxylic acid, which is then converted into its acid chloride derivative. This is reacted with cyclohexylamine to yield the corresponding amide, which is then hydrolyzed to give the final product.
Scientific Research Applications
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease. It has been shown to reduce the production of leukotrienes, which are potent mediators of inflammation, and thus alleviate the symptoms associated with these conditions.
properties
IUPAC Name |
2-[1-[(5-fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-5-11(16-9-10)13(20)17-14(8-12(18)19)6-2-1-3-7-14/h4-5,9H,1-3,6-8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRXIODTHSNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)
![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)